RWJ-56110
Overview
Description
RWJ-56110 is a potent, selective, peptide-mimetic inhibitor of protease-activated receptor-1 (PAR-1). It is known for its ability to inhibit the activation and internalization of PAR-1, showing no effect on other protease-activated receptors such as PAR-2, PAR-3, or PAR-4 . This compound has been extensively studied for its role in inhibiting platelet aggregation and angiogenesis, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
RWJ-56110, also known as (2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide, is a potent, selective, peptide-mimetic inhibitor of Protease-Activated Receptor-1 (PAR-1) . PAR-1 is a G protein-coupled receptor activated by the proteolytic cleavage of its N-terminal extracellular domain .
Mode of Action
This compound inhibits the activation and internalization of PAR-1 . It blocks the aggregation of human platelets induced by both SFLLRN-NH2 and thrombin . It shows no effect on PAR-2, PAR-3, or PAR-4 .
Biochemical Pathways
The inhibition of PAR-1 by this compound affects several biochemical pathways. It inhibits thrombin-induced proliferation of RASMCs . It also blocks thrombin’s action with RASMC calcium mobilization, as well as with HMVEC and HASMC calcium mobilization . Furthermore, it inhibits DNA synthesis of endothelial cells in a thymidine incorporation assay .
Pharmacokinetics
The salt form, this compound dihydrochloride, usually has better water solubility and stability .
Result of Action
This compound has several molecular and cellular effects. It inhibits angiogenesis and blocks the formation of new vessels in vivo . It also induces cell apoptosis . In endothelial cells, it inhibits growth dose-dependently , reduces DNA synthesis , and has an inhibitory effect on cell cycle progression .
Action Environment
The effect of this compound can be influenced by the environment in which it is applied. For instance, when endothelial cells are stimulated by FBS (final concentration 4%), the inhibitory effect of this compound on Erk1/2 activation is reduced . Also, when endothelial cells are in a quiescent state (100% confluent), the inhibitory effect of PAR-1 antagonists is much less pronounced .
Biochemical Analysis
Biochemical Properties
RWJ-56110 interacts with the Protease-Activated Receptor 1 (PAR-1), a family of G protein-coupled receptors activated by the proteolytic cleavage of their N-terminal extracellular domain . It inhibits the aggregation of human platelets induced by both SFLLRN-NH2 and thrombin, while being quite selective relative to collagen and the thromboxane mimetic U46619 .
Cellular Effects
This compound has been shown to inhibit endothelial cell growth dose-dependently . It also inhibits DNA synthesis of endothelial cells in a thymidine incorporation assays . Furthermore, this compound has an inhibitory effect on endothelial cell cycle progression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation and internalization of PAR-1 . It also blocks thrombin-induced platelet aggregation and activation of MAPK in HUVECs .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to inhibit endothelial cell growth dose-dependently over a period of 24-96 hours .
Dosage Effects in Animal Models
In animal models, this compound-treated mice were protected against respiratory syncytial virus (RSV) and human metapneumovirus (hMPV) infections, as indicated by less weight loss and mortality .
Preparation Methods
The synthesis of RWJ-56110 involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired structure .
Chemical Reactions Analysis
RWJ-56110 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in the substitution of specific atoms or groups within the molecule.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, leading to the formation of simpler products
Scientific Research Applications
RWJ-56110 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving protease-activated receptors.
Biology: Employed in research on platelet aggregation and angiogenesis.
Medicine: Investigated for its potential therapeutic applications in treating thrombosis and restenosis.
Industry: Utilized in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
RWJ-56110 is unique in its high selectivity for PAR-1, with no activity at PAR-2, PAR-3, or PAR-4 subtypes. Similar compounds include:
U46619: A thromboxane mimetic used in studies of platelet aggregation.
SFLLRN-NH2: A peptide that activates PAR-1 and is used in research on platelet aggregation and thrombin signaling .
This compound stands out due to its potent inhibitory effects and selectivity, making it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAWRHBFNDXEU-BCRBLDSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43Cl2F2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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